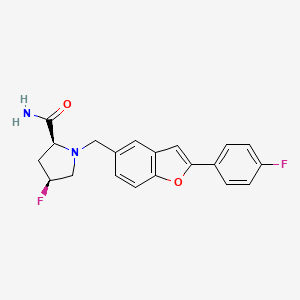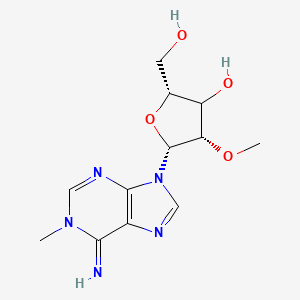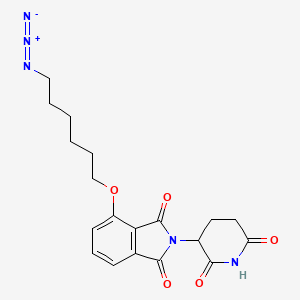
(5)6-Carboxytetramethylrhodamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5)6-Carboxytetramethylrhodamine is a fluorescent dye commonly used in various scientific applications. It is known for its bright orange-red fluorescence and is often used as a labeling reagent for proteins, nucleic acids, and other biomolecules. This compound is particularly valued for its photostability and lower sensitivity to pH changes compared to other fluorescent dyes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(5)6-Carboxytetramethylrhodamine can be synthesized through several methods. One common approach involves the reaction of tetramethylrhodamine with succinic anhydride to introduce the carboxyl groups at the 5 and 6 positions. The reaction typically requires an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and is carried out under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using automated systems to ensure consistency and purity. The process includes rigorous purification steps such as high-performance liquid chromatography (HPLC) to separate the desired isomers and remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
(5)6-Carboxytetramethylrhodamine undergoes various chemical reactions, including:
Substitution Reactions: It can react with primary and secondary amine groups on proteins and other biomolecules through carbodiimide activation.
Coupling Reactions: The compound can be coupled to other molecules using reagents like N-hydroxysuccinimide (NHS) esters.
Common Reagents and Conditions
Carbodiimide Activation: This method uses reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxyl groups for coupling reactions.
NHS Esters: These are commonly used to form stable amide bonds with primary amines in proteins and other biomolecules.
Major Products Formed
The major products formed from these reactions are typically fluorescently labeled biomolecules, such as proteins, peptides, and nucleic acids, which can be used in various analytical and diagnostic applications .
Applications De Recherche Scientifique
(5)6-Carboxytetramethylrhodamine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which (5)6-Carboxytetramethylrhodamine exerts its effects involves its ability to absorb light at specific wavelengths and emit fluorescence. This property allows it to be used as a fluorescent label in various applications. The compound reacts with primary and secondary amine groups on proteins and other biomolecules, forming stable conjugates that can be detected using fluorescence-based techniques .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Carboxytetramethylrhodamine: Similar in structure but with a single carboxyl group.
6-Carboxytetramethylrhodamine: Another isomer with a carboxyl group at the 6 position.
Tetramethylrhodamine-5-(and-6)-isothiocyanate: A related compound used for similar labeling purposes
Uniqueness
(5)6-Carboxytetramethylrhodamine is unique due to its dual carboxyl groups, which enhance its reactivity and versatility in labeling applications. Its bright fluorescence and photostability make it a preferred choice for many researchers .
Propriétés
Formule moléculaire |
C50H46N4O10+2 |
|---|---|
Poids moléculaire |
862.9 g/mol |
Nom IUPAC |
[9-(2,4-dicarboxyphenyl)-6-(dimethylamino)xanthen-3-ylidene]-dimethylazanium;[9-(2,5-dicarboxyphenyl)-6-(dimethylamino)xanthen-3-ylidene]-dimethylazanium |
InChI |
InChI=1S/2C25H22N2O5/c1-26(2)15-6-9-18-21(12-15)32-22-13-16(27(3)4)7-10-19(22)23(18)20-11-14(24(28)29)5-8-17(20)25(30)31;1-26(2)15-6-9-18-21(12-15)32-22-13-16(27(3)4)7-10-19(22)23(18)17-8-5-14(24(28)29)11-20(17)25(30)31/h2*5-13H,1-4H3,(H-,28,29,30,31)/p+2 |
Clé InChI |
PYOXZPUMKLJOGA-UHFFFAOYSA-P |
SMILES canonique |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)O)C(=O)O.CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


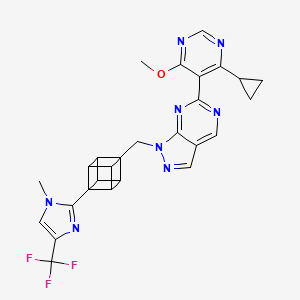




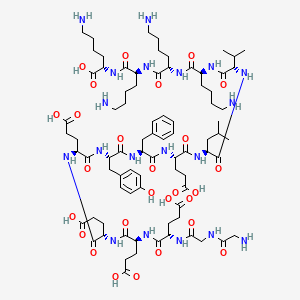
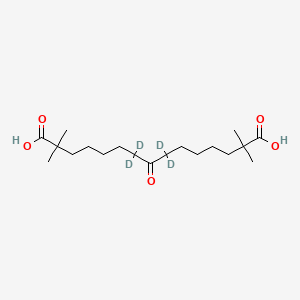
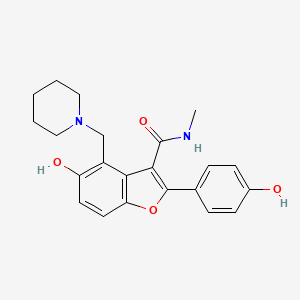
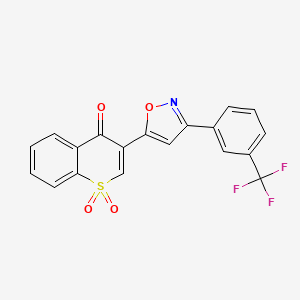
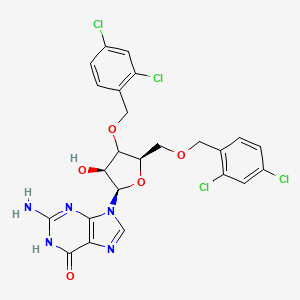
![2-[[(2R,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methoxy]propanedioic acid](/img/structure/B12389251.png)
